REACTION_CXSMILES
|
[CH2:1]([NH:4][C:5]([NH:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([C:14]([F:17])([F:16])[F:15])[CH:9]=1)=[O:6])[C:2]#[CH:3].[H-].[Na+].Cl>C1COCC1.C(#N)C.[Cl-].[Na+].O>[CH3:3][C:2]1[N:7]([C:8]2[CH:13]=[CH:12][CH:11]=[C:10]([C:14]([F:15])([F:16])[F:17])[CH:9]=2)[C:5](=[O:6])[NH:4][CH:1]=1 |f:1.2,6.7.8|
|
Name
|
1-prop-2-yn-1-yl-3-[3-(trifluoromethyl)phenyl]urea
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Quantity
|
11.2 g
|
Type
|
reactant
|
Smiles
|
C(C#C)NC(=O)NC1=CC(=CC=C1)C(F)(F)F
|
Name
|
intermediate 1
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C#C)NC(=O)NC1=CC(=CC=C1)C(F)(F)F
|
Name
|
|
Quantity
|
4.62 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
brine
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at RT for 2.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
remained below 30° C
|
Type
|
CUSTOM
|
Details
|
a thick precipitate having formed within 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was cautiously quenched with water (15 mL)
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 4 hours
|
Duration
|
4 h
|
Type
|
WAIT
|
Details
|
to stand for 15 hours
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
the phases were partitioned
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with EtOAc (100 mL)
|
Type
|
WASH
|
Details
|
The combined organic phase was washed with saturated brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (sodium sulfate)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with EtOAc (33 mL)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CNC(N1C1=CC(=CC=C1)C(F)(F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |